molecular formula C15H22O B026730 Dehydrofukinone CAS No. 19598-45-9

Dehydrofukinone

Cat. No. B026730
CAS RN: 19598-45-9
M. Wt: 218.33 g/mol
InChI Key: DZOKWSREAZGFFC-XHDPSFHLSA-N
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Description

Dehydrofukinone is a chemical compound with the molecular formula C15H22O . Its molecular weight is 218.3346 .


Molecular Structure Analysis

The molecular structure of Dehydrofukinone can be represented by the InChI string: InChI=1S/C15H22O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h8,11H,5-7,9H2,1-4H3/t11-,15+/m1/s1 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Dehydrofukinone has a density of 1.0±0.1 g/cm3, a boiling point of 327.1±12.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 56.9±3.0 kJ/mol .

Scientific Research Applications

  • Anticonvulsant Properties : DHF has demonstrated anticonvulsant properties in mice, likely due to its ability to facilitate GABAergic neuronal inhibition. The effects on neuronal excitability are blocked by flumazenil (Garlet et al., 2017).

  • Synthesis and Structural Studies : A method for preparing dl-dehydrofukinone from diene adducts has been developed, leading to an eremophilane type sesquiterpene. This method allows for good yields and stereospecific preparation of vicinal cis two methyl groups (Torii, Inokuchi, & Yamafuji, 1979).

  • Sedative or Anesthetic Use in Fish : DHF is a relatively safe sedative or anesthetic that interacts with GABAergic and cortisol pathways in fish, without causing side effects or stress-induced cortisol peak (Garlet et al., 2015).

  • Vibrational and Electronic Properties : DHF shows good concordance between experimental and theoretical values in its vibrational and electronic properties, focusing on electronic delocalization (Lizarraga et al., 2013).

  • Synthesis of Eremophilane Sesquiterpenes : A study demonstrated the potential of a common intermediate for synthesizing various eremophilane sesquiterpenes, including racemic ishwarane, dehydrofukinone, hydroxyeremophilone, and 9,10-dehydrofuranoeremophilane (Hagiwara, Uda, & Kodama, 1980).

  • Medicinal Herb Constituent : Tetrahydroligularenolide, furanoeremophilane, ligularenolide, and dehydrofukinone were identified as new eremophilane compounds in Senecio aureus, a medicinal herb with potential health benefits (Nachman, 1983).

properties

IUPAC Name

(4aR,5S)-4a,5-dimethyl-3-propan-2-ylidene-5,6,7,8-tetrahydro-4H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h8,11H,5-7,9H2,1-4H3/t11-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOKWSREAZGFFC-XHDPSFHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=CC(=O)C(=C(C)C)CC12C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC2=CC(=O)C(=C(C)C)C[C@]12C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173258
Record name Dehydrofukinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrofukinone

CAS RN

19598-45-9
Record name Dehydrofukinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019598459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrofukinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDROFUKINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX7D1QL7L0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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